molecular formula C43H71N11O7 B154539 Malptll CAS No. 125600-60-4

Malptll

Cat. No.: B154539
CAS No.: 125600-60-4
M. Wt: 854.1 g/mol
InChI Key: BLWANJSERJECRU-ULWXFTFZSA-N
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Description

Malptll, also known as this compound, is a useful research compound. Its molecular formula is C43H71N11O7 and its molecular weight is 854.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Comparison with Similar Compounds

Properties

CAS No.

125600-60-4

Molecular Formula

C43H71N11O7

Molecular Weight

854.1 g/mol

IUPAC Name

ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C43H71N11O7/c1-8-61-41(60)33(23-26(2)3)52-39(58)35(43(4,5)6)53-37(56)32(24-27-25-49-29-16-10-9-15-28(27)29)51-38(57)34-19-14-22-54(34)40(59)31(17-11-12-20-44)50-36(55)30(47-7)18-13-21-48-42(45)46/h9-10,15-16,25-26,30-35,47,49H,8,11-14,17-24,44H2,1-7H3,(H,50,55)(H,51,57)(H,52,58)(H,53,56)(H4,45,46,48)/t30-,31-,32-,33-,34-,35+/m0/s1

InChI Key

BLWANJSERJECRU-ULWXFTFZSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC

SMILES

CCOC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC

Canonical SMILES

CCOC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC

sequence

RKPWXL

Synonyms

(Me)Arg-Lys-Pro-Trp-tert-Leu-Leu-OEt
(methyl)-arginyl-lysyl-prolyl-tryptophyl-tert-leucyl-leucine ethyl ester
H(CH3)-Arg-Lys-Pro-Trp-tert-Leu-Leu-OEt
MALPTLL
methylarginyl-lysyl-prolyl-tryptophyl-tert-leucyl-leucyl-ethyl ester
NT-1

Origin of Product

United States

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